molecular formula C6H6N2O4S2 B12739265 Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate CAS No. 78649-93-1

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate

Cat. No.: B12739265
CAS No.: 78649-93-1
M. Wt: 234.3 g/mol
InChI Key: IAWCIGLAQKOOTG-NSCUHMNNSA-N
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Description

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms The nitromethylene group and the carboxylate ester group further add to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 5-amino-3-methylisoxazole with aromatic aldehydes and pyruvic acid derivatives can lead to the formation of the desired compound . The reaction conditions often include the use of catalysts, such as scandium triflate, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiole ring and nitromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is unique due to its combination of a dithiole ring, nitromethylene group, and carboxylate ester. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

78649-93-1

Molecular Formula

C6H6N2O4S2

Molecular Weight

234.3 g/mol

IUPAC Name

methyl (5E)-3-amino-5-(nitromethylidene)dithiole-4-carboxylate

InChI

InChI=1S/C6H6N2O4S2/c1-12-6(9)4-3(2-8(10)11)13-14-5(4)7/h2H,7H2,1H3/b3-2+

InChI Key

IAWCIGLAQKOOTG-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C\1=C(SS/C1=C/[N+](=O)[O-])N

Canonical SMILES

COC(=O)C1=C(SSC1=C[N+](=O)[O-])N

Origin of Product

United States

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